molecular formula C12H18FN3 B1476501 2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2090310-12-4

2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1476501
CAS No.: 2090310-12-4
M. Wt: 223.29 g/mol
InChI Key: FEWMNNPXDVHYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C12H18FN3 and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate signaling pathways that are crucial for cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound binds to specific sites on enzymes, altering their conformation and activity. This can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that are essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Its interactions with specific enzymes can lead to changes in the rates of metabolic reactions, impacting the balance of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

2-[4-(2-fluoroethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c13-6-3-10-4-8-16(9-5-10)12-11(14)2-1-7-15-12/h1-2,7,10H,3-6,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWMNNPXDVHYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 3
2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 5
2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 6
2-(4-(2-Fluoroethyl)piperidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.